![molecular formula C10H14BrNO B1408335 [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine CAS No. 1099668-73-1](/img/structure/B1408335.png)
[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine
Overview
Description
[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine: is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to a benzene ring, which is further substituted with a propan-2-yloxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine typically involves the following steps:
Bromination: The starting material, 2-(propan-2-yloxy)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the para position relative to the amino group.
Protection of the Amino Group: The amino group is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Methanamine Introduction: The protected intermediate is then subjected to a reaction with formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the methanamine group.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary amines.
Coupling Products: Biaryl or vinyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Overview : The compound serves as a scaffold for developing new therapeutic agents. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.
Methods of Application :
- Structure-Activity Relationship (SAR) Studies : These studies help in optimizing the biological activity of synthesized compounds.
- Dual Inhibition Studies : Research indicates that this compound may act as a dual inhibitor for serotonin and norepinephrine transporters, suggesting potential applications in treating mood disorders such as depression and anxiety.
Case Study : A study evaluated the antibacterial activity of several analogs, including [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine, against common bacterial strains. Results indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential.
Pharmacology
Overview : The compound is explored for its potential as a precursor in synthesizing various pharmacologically active molecules.
Methods of Application :
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing the synthesis of derivatives with diverse biological activities.
- Enzyme Inhibition Studies : Similar compounds have shown effects on dopamine beta-hydroxylase activity, further emphasizing their importance in neuropharmacology.
Chemical Engineering
Overview : In chemical engineering, this compound is considered for process development in synthesizing fine chemicals.
Methods of Application :
- Optimization of Reaction Conditions : Parameters such as reaction kinetics and thermodynamics are optimized for efficient production in large-scale reactions.
Potential Applications in Materials Science
The compound's structural characteristics make it a candidate for use in materials with specific electronic or optical properties. It could be involved in synthesizing polymers or small molecules used in electronic devices or sensors due to its aromatic structure.
Mechanism of Action
The mechanism of action of [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The bromine atom and methanamine group can form specific interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine: Similar structure but with a chlorine atom instead of bromine.
[4-Fluoro-2-(propan-2-yloxy)phenyl]methanamine: Contains a fluorine atom instead of bromine.
[4-Iodo-2-(propan-2-yloxy)phenyl]methanamine: Features an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine imparts unique reactivity compared to its halogenated analogs. Bromine’s size and electron-withdrawing properties influence the compound’s reactivity and interactions with other molecules, making it distinct in its chemical behavior and applications.
Biological Activity
[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine is a compound of significant interest in medicinal chemistry. Its unique structural features, including a bromine atom and an amine functional group, position it as a promising candidate for various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 271.17 g/mol
The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic transformations. The propan-2-yloxy group contributes to its lipophilicity, which may influence its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit microbial growth. A comparative analysis of various derivatives revealed that those containing similar structural motifs had IC values ranging from 60 to 70 µg/mL against common pathogens .
Compound | Microbial Target | IC (µg/mL) |
---|---|---|
4-Bromo-2-(propan-2-yloxy)phenyl]methanamine | E. coli | 65.3 |
5-Bromo-2-(propan-2-yloxy)phenyl]methanamine | MRSA | 62.1 |
4-Bromo-3-(propan-2-yloxy)phenyl]methanamine | S. aureus | 70.9 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may interact with key proteins involved in cancer cell proliferation. Similar compounds have been reported to inhibit cancer cell lines effectively, leading to a reduction in viability by up to 80% at concentrations of 100 µg/mL .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as dopamine beta-hydroxylase, which is critical in neurotransmitter synthesis, suggesting potential applications in neuropharmacology.
- Receptor Interaction : The compound may act as a dual inhibitor for serotonin and norepinephrine transporters, indicating its utility in treating mood disorders .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles under controlled conditions, allowing for the generation of diverse derivatives.
- Condensation Reactions : The amine can react with carbonyl compounds to form Schiff bases or other amine derivatives.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Research : A study reported that derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with promising results in both in vitro and in vivo settings .
- Neuropharmacological Studies : Another investigation focused on the compound's ability to modulate neurotransmitter levels, suggesting therapeutic potential for anxiety and depression treatments .
Properties
IUPAC Name |
(4-bromo-2-propan-2-yloxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFUHTRFVBUGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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